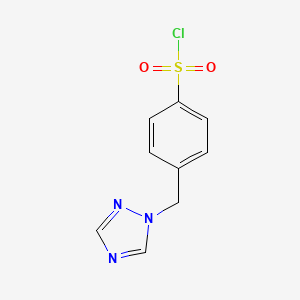
4-((1H-1,2,4-Triazol-1-yl)methyl)benzenesulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((1H-1,2,4-Triazol-1-yl)methyl)benzenesulfonyl chloride is a chemical compound that features a triazole ring attached to a benzenesulfonyl chloride group. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1H-1,2,4-Triazol-1-yl)methyl)benzenesulfonyl chloride typically involves the reaction of 4-chloromethylbenzenesulfonyl chloride with 1H-1,2,4-triazole. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the nucleophilic substitution reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for reagent addition and product isolation can further enhance the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-((1H-1,2,4-Triazol-1-yl)methyl)benzenesulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Oxidation and Reduction: The triazole ring can participate in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines and alcohols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
Sulfonamide Derivatives: These are the primary products formed from nucleophilic substitution reactions.
Oxidized or Reduced Triazole Compounds: These products result from redox reactions involving the triazole ring.
Scientific Research Applications
4-((1H-1,2,4-Triazol-1-yl)methyl)benzenesulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicine: It serves as an intermediate in the synthesis of drugs, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 4-((1H-1,2,4-Triazol-1-yl)methyl)benzenesulfonyl chloride involves its reactivity towards nucleophiles, leading to the formation of covalent bonds with target molecules. The triazole ring can interact with various biological targets, potentially inhibiting enzyme activity or disrupting cellular processes . The sulfonyl chloride group enhances the compound’s reactivity, making it a valuable tool in chemical synthesis and biological studies.
Comparison with Similar Compounds
Similar Compounds
4-((1H-1,2,4-Triazol-1-yl)methyl)benzonitrile: This compound features a nitrile group instead of a sulfonyl chloride group and is used as an intermediate in the synthesis of pharmaceuticals.
4-((1H-1,2,4-Triazol-1-yl)methyl)benzoic acid: This compound has a carboxylic acid group and is studied for its potential anticancer properties.
Uniqueness
4-((1H-1,2,4-Triazol-1-yl)methyl)benzenesulfonyl chloride is unique due to its highly reactive sulfonyl chloride group, which allows for the formation of a wide range of derivatives through nucleophilic substitution. This reactivity, combined with the biological activity of the triazole ring, makes it a versatile compound in both chemical synthesis and biological research.
Properties
Molecular Formula |
C9H8ClN3O2S |
|---|---|
Molecular Weight |
257.70 g/mol |
IUPAC Name |
4-(1,2,4-triazol-1-ylmethyl)benzenesulfonyl chloride |
InChI |
InChI=1S/C9H8ClN3O2S/c10-16(14,15)9-3-1-8(2-4-9)5-13-7-11-6-12-13/h1-4,6-7H,5H2 |
InChI Key |
YQDZJZYTULSUBA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN2C=NC=N2)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















